physicochemical properties of 2-Cyclohexyl-2-(p-tolyl)acetic acid
physicochemical properties of 2-Cyclohexyl-2-(p-tolyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-(p-tolyl)acetic acid
Introduction
2-Cyclohexyl-2-(p-tolyl)acetic acid is a carboxylic acid derivative featuring a unique combination of a cyclohexyl ring and a p-tolyl group attached to the alpha-carbon. This structure places it within the broader class of arylalkanoic acids, a scaffold of significant interest in medicinal chemistry. Arylalkanoic acid derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), which function by inhibiting cyclooxygenase (COX) enzymes.[1][2] A thorough understanding of the physicochemical properties of novel compounds like 2-Cyclohexyl-2-(p-tolyl)acetic acid is a cornerstone of modern drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential therapeutic efficacy.
This guide provides a comprehensive overview of the known and predicted . In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers and drug development professionals to perform a thorough characterization of this and similar compounds.
Molecular and Structural Data
The fundamental identity of 2-Cyclohexyl-2-(p-tolyl)acetic acid is established by its chemical formula and molecular weight. These foundational data are critical for all subsequent analytical and experimental work.
| Identifier | Value | Source |
| CAS Number | 51535-47-8 | [3][4] |
| Molecular Formula | C₁₅H₂₀O₂ | [3] |
| Molecular Weight | 232.32 g/mol | [3] |
graph "2_Cyclohexyl_2_p_tolyl_acetic_acid_Structure" { layout=neato; node [shape=plaintext];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H", fontcolor="#5F6368"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C8; C10 -- C12; C7 -- C13; C13 -- O1; C13 -- O2; O2 -- H1;
// Positioning C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"]; C7 [pos="0,-1.5!"]; C8 [pos="1.5,-2!"]; C9 [pos="2.5,-1.5!"]; C10 [pos="3.5,-2!"]; C11 [pos="2.5,-2.5!"]; C12 [pos="4.5,-1.5!"]; C13 [pos="-1,-2.5!"]; O1 [pos="-1.5,-3.5!"]; O2 [pos="-2,-2!"]; H1 [pos="-2.5,-2.5!"]; }
Caption: 2D Chemical Structure of 2-Cyclohexyl-2-(p-tolyl)acetic acid.
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding early-stage drug discovery efforts, such as in the design of compound libraries and the initial assessment of drug-likeness. It must be emphasized that these values are theoretical and require experimental validation.
| Property | Predicted Value | Implication |
| LogP | 3.74 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxyl group. |
| Rotatable Bonds | 3 | Provides some conformational flexibility. |
Core Physicochemical Properties and Experimental Determination
A rigorous experimental determination of physicochemical properties is non-negotiable in drug development for regulatory submission and for building accurate structure-activity relationships (SAR).
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.[5][6]
Experimental Protocol: Capillary Melting Point Determination [5][7][8][9]
-
Sample Preparation: A small amount of the crystalline 2-Cyclohexyl-2-(p-tolyl)acetic acid is finely ground into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Approximate Determination: The sample is heated at a relatively rapid rate to quickly determine an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point.[9] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in formulation development.[10][11][12] Solubility is typically determined as kinetic or thermodynamic. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11] Thermodynamic solubility is the true equilibrium solubility of a solid in a solvent.[11]
Experimental Protocol: High-Throughput Kinetic Solubility Assay [13]
-
Stock Solution Preparation: A stock solution of 2-Cyclohexyl-2-(p-tolyl)acetic acid is prepared in dimethyl sulfoxide (DMSO), typically at 10 mM.
-
Serial Dilution: The stock solution is serially diluted in a 96-well plate with DMSO.
-
Addition to Aqueous Buffer: An aliquot of each dilution is added to a corresponding well in a 96-well filter plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Incubation: The plate is sealed and agitated for a set period (e.g., 2 hours) to allow for equilibration.
-
Filtration: The solutions are filtered through the filter plate to remove any precipitate.
-
Quantification: The concentration of the compound in the filtrate is determined, typically by UV-Vis spectroscopy or LC-MS, by comparing against a standard curve.
Acid Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, it indicates the propensity to donate a proton. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.
Experimental Protocol: Potentiometric Titration [14][15][16][17][18]
-
Solution Preparation: A solution of 2-Cyclohexyl-2-(p-tolyl)acetic acid of known concentration is prepared in a suitable solvent, often a co-solvent system like water-methanol for poorly soluble compounds.
-
Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing a drug's membrane permeability and metabolic stability.
Experimental Protocol: HPLC-Based LogP Determination [19][20][21][22][23]
-
System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system.
-
Retention Time Measurement: The retention time (t_R_) for each standard is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their measured retention times.
-
Sample Analysis: 2-Cyclohexyl-2-(p-tolyl)acetic acid is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Calculation: The LogP of the compound is determined by interpolating its retention time on the calibration curve.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methine proton at the alpha-position, the cyclohexyl protons, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-12 ppm).[24] The aromatic protons will likely appear as two doublets. The cyclohexyl protons will present as a complex multiplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of 170-180 ppm.[25][26] Signals for the aromatic and aliphatic carbons will also be present in their respective characteristic regions.
-
FT-IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid.[25][26][27] A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.[27]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.32). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group and alpha-cleavage.[28][29]
Potential Applications and Biological Context
The structural motif of 2-Cyclohexyl-2-(p-tolyl)acetic acid, an arylalkanoic acid, is a well-established pharmacophore in the field of anti-inflammatory drugs.[1][2] Many NSAIDs, such as ibuprofen and diclofenac, belong to this class. These drugs typically exert their therapeutic effects by inhibiting the activity of COX enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[30][31] The presence of a bulky, lipophilic cyclohexyl group and a p-tolyl moiety suggests that this compound could exhibit interesting biological activity, potentially as a COX inhibitor. Further investigation into its biological properties is warranted.
Conclusion
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